1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Overview
Description
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylphenyl group and a 2,3,4-trimethylbenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Ethylphenyl Group: The piperazine ring is then reacted with 4-ethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-ethylphenyl group.
Sulfonylation with 2,3,4-Trimethylbenzenesulfonyl Chloride: The final step involves the reaction of the substituted piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate, triethylamine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate the mechanisms of action of piperazine-based drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the pharmacological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 1-(4-Ethylphenyl)-4-(2,3-dimethylbenzenesulfonyl)piperazine
- 1-(4-Ethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
Uniqueness
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. The presence of both the 4-ethylphenyl and 2,3,4-trimethylbenzenesulfonyl groups provides a distinct chemical structure that can result in unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-5-19-7-9-20(10-8-19)22-12-14-23(15-13-22)26(24,25)21-11-6-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKOGARQXJMGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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